molecular formula C40H24N6O14S3 B13753700 Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester CAS No. 73003-79-9

Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester

Cat. No.: B13753700
CAS No.: 73003-79-9
M. Wt: 908.9 g/mol
InChI Key: SOCWTMTXXZJZPW-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple sulfonyl and diazo groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the sulfonyl and diazo groups. The final step involves esterification with propyl alcohol under controlled conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The sulfonyl and diazo groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl and diazo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, 2-ethoxyethyl ester
  • Benzoic acid, 3,4,5-tris (trimethylsiloxy)-, trimethylsilyl ester

Uniqueness

Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, propyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

73003-79-9

Molecular Formula

C40H24N6O14S3

Molecular Weight

908.9 g/mol

IUPAC Name

5-[2,3-bis[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]-5-propoxycarbonylphenoxy]sulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C40H24N6O14S3/c1-2-18-57-40(50)21-19-31(58-61(51,52)33-9-3-6-25-22(33)12-15-28(44-41)36(25)47)39(60-63(55,56)35-11-5-8-27-24(35)14-17-30(46-43)38(27)49)32(20-21)59-62(53,54)34-10-4-7-26-23(34)13-16-29(45-42)37(26)48/h3-17,19-20H,2,18H2,1H3

InChI Key

SOCWTMTXXZJZPW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)OS(=O)(=O)C4=CC=CC5=C4C=CC(=C5[O-])[N+]#N)OS(=O)(=O)C6=CC=CC7=C6C=CC(=C7[O-])[N+]#N

Origin of Product

United States

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